Molybdenum(II) acetylacetonate Molybdenum(II) acetylacetonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13527248
InChI: InChI=1S/2C5H8O2.Mo.2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;;/q;;+2;;/p-2/b2*4-3-;;;
SMILES: CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O=[Mo+2]=O
Molecular Formula: C10H14MoO6
Molecular Weight: 326.16 g/mol

Molybdenum(II) acetylacetonate

CAS No.:

Cat. No.: VC13527248

Molecular Formula: C10H14MoO6

Molecular Weight: 326.16 g/mol

* For research use only. Not for human or veterinary use.

Molybdenum(II) acetylacetonate -

Specification

Molecular Formula C10H14MoO6
Molecular Weight 326.16 g/mol
IUPAC Name dioxomolybdenum(2+);(Z)-4-oxopent-2-en-2-olate
Standard InChI InChI=1S/2C5H8O2.Mo.2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;;/q;;+2;;/p-2/b2*4-3-;;;
Standard InChI Key SKMUJBBRXZPAJY-VGKOASNMSA-L
Isomeric SMILES C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O=[Mo+2]=O
SMILES CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O=[Mo+2]=O
Canonical SMILES CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O=[Mo+2]=O

Introduction

Chemical Identity and Oxidation State Considerations

Molybdenum acetylacetonates exist across multiple oxidation states, with Mo(III) and Mo(VI) complexes being extensively documented . The hypothetical Mo(II) acetylacetonate, formulated as Mo(acac)₂, would feature a molybdenum center in the +2 oxidation state coordinated by two bidentate acetylacetonate ligands. Unlike the well-characterized Mo(II) acetate (Mo₂(O₂CCH₃)₄), which exhibits a metal-metal quadruple bond , Mo(II) acetylacetonate would likely adopt a mononuclear structure due to the steric and electronic effects of the bulkier acac ligands.

Key Challenges in Characterization:

  • No direct crystallographic or spectroscopic data for Mo(II) acetylacetonate exists in the provided sources.

  • Synthesis routes for Mo(II) complexes typically involve reductive conditions or ligand substitution reactions starting from higher oxidation states .

Synthetic Pathways and Reaction Dynamics

Lessons from Mo(III) Acetylacetonate Synthesis

The patent by Larson et al. (US3320294A) details the synthesis of Mo(III) acetylacetonate ([Mo(acac)₃]) via the reaction of molybdenum hexacarbonyl (Mo(CO)₆) with acetylacetone under inert atmosphere . Critical parameters include:

ParameterOptimal RangeEffect on Yield
Mo(CO)₆ Concentration0.05–0.10 mol/mol acetylacetoneMaximizes solubility and reaction efficiency
Temperature100–160°CPrevents sublimation of Mo(CO)₆
Reaction TimeUntil sublimation ceasesEnsures complete conversion

For Mo(II) acetylacetonate, analogous methods might require reducing agents or modified ligands to stabilize the lower oxidation state. For example, Mo(II) acetate is synthesized by reacting Mo(CO)₆ with acetic acid, which simultaneously oxidizes Mo(0) to Mo(II) . Adapting this to acetylacetone would necessitate careful control of reaction stoichiometry and atmosphere.

Hypothetical Synthesis of Mo(II) Acetylacetonate

A proposed pathway involves:

  • Reductive Ligand Substitution:

    Mo(CO)6+acacHreducing agentMo(acac)2+CO+H2\text{Mo(CO)}_6 + \text{acacH} \xrightarrow{\text{reducing agent}} \text{Mo(acac)}_2 + \text{CO} + \text{H}_2

    Potential reducing agents include hydrogen gas or metal hydrides.

  • Solvent Effects: Polar aprotic solvents (e.g., THF) may stabilize intermediate species.

Structural and Bonding Features

Comparison with Mo(II) Acetate

Mo₂(O₂CCH₃)₄ adopts a Chinese lantern structure with a Mo≡Mo quadruple bond (bond order 4) :

PropertyMo₂(O₂CCH₃)₄Hypothetical Mo(acac)₂
Mo–Mo Distance2.0934 ÅLikely >3 Å (mononuclear)
Bond Order4 (σ²π⁴δ²)0 (no metal-metal bond)
Coordination GeometryPaddlewheel dinuclearOctahedral or square planar

The bulkier acac ligands in Mo(acac)₂ would preclude dinuclear formation, favoring a monomeric structure with possible π-backbonding to the acetylacetonate’s keto groups.

Electronic Configuration and Magnetism

Mo(II) (d⁴ configuration) in an octahedral field would exhibit a high-spin state (t₂g⁴e_g⁰) with two unpaired electrons, rendering the compound paramagnetic. This contrasts with diamagnetic Mo(III) acetylacetonate (d³, low-spin) .

Challenges and Future Directions

  • Synthesis Optimization: Developing air-free techniques to isolate Mo(II) acetylacetonate.

  • Spectroscopic Characterization: UV-Vis, EPR, and XAS studies to confirm oxidation state and geometry.

  • Computational Modeling: DFT calculations to predict Mo–acac bonding parameters.

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